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Cat. No.: B606237
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Executive Summary

BMS-538305 HCI (CAS: 841302-51-0) is a high-affinity, reversible covalent inhibitor of
Dipeptidyl Peptidase IV (DPP-IV/CD26).[2] Structurally related to the clinical drug Saxagliptin
(BMS-477118), it features a modified methanopyrrolidine scaffold coupled with an adamantane

group.
In basic research, BMS-538305 HCI is utilized primarily to:
e Elucidate Enzyme Kinetics: Determine binding constants (

nM) and covalent trapping mechanisms.

» Stabilize Incretins: Prevent the degradation of GLP-1 and GIP in cell-based metabolic
assays.

» Structural Biology: Serve as a ligand for X-ray crystallography to map the S1 and S2 active
sites of DPP-IV.

Part 1: Molecular Profile & Mechanism of Action
Chemical Identity[1][3]
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e IUPAC Name: (1S,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-
azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride.

e Molecular Weight: ~363.88 g/mol (HCI salt).
e Solubility: Soluble in DMSO (>50 mg/mL); limited solubility in water without pH adjustment.

Mechanism of Inhibition

BMS-538305 acts as a "slow-tight binding" inhibitor. It contains a nitrile (cyano) group that
functions as a "warhead," forming a reversible covalent imidate adduct with the hydroxyl group
of the catalytic Serine 630 (Ser630) residue within the DPP-IV active site.

e S1 Pocket Occupancy: The methanopyrrolidine moiety fits snugly into the hydrophobic S1
pocket.

e S2 Pocket Occupancy: The bulky adamantane group occupies the S2 pocket, providing high
selectivity over related proteases (e.g., DPP8, DPP9).
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Figure 1: Mechanism of Action. BMS-538305 covalently modifies the catalytic Ser630 residue,
physically blocking the entry of substrates like GLP-1.

Part 2: Preparation & Handling
Physicochemical Properties
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Property Value Notes
) ) ) Hygroscopic; store in

Form White to off-white solid i

desiccator.

Use this for molarity calcs if
MW (Free Base) 327.42 g/mol )

using free base.
MW (HCI Salt) 363.88 g/mol Use this for molarity calcs.

Potency is pH dependent
(DPP-IV) ~10nM -

(optimal at pH 7.4).

o Crucial for avoiding off-target

Selectivity >4000-fold vs. DPP8/9

toxicity in cells.

Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution (1 mL).

Weighing: Accurately weigh 3.64 mg of BMS-538305 HCI.
e Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
o Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

o Storage: Aliquot into 50 uL volumes in amber tubes. Store at -20°C (stable for 6 months) or
-80°C (stable for >1 year).

o Warning: Avoid freeze-thaw cycles. Do not store in aqueous buffers for >24 hours due to

potential hydrolysis of the nitrile group.

Part 3: Experimental Applications & Protocols
In Vitro DPP-IV Activity Assay

This assay validates the inhibitory potential of BMS-538305 using a chromogenic substrate
(Gly-Pro-pNA).

Materials:
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Recombinant human DPP-IV enzyme (0.1 mU/well).

Substrate: Gly-Pro-pNA (final conc. 100 uM).

Assay Buffer: 25 mM Tris-HCI, pH 7.4, 140 mM NacCl, 10 mM KCI, 0.1% BSA.

BMS-538305 HCI (Serial dilutions: 0.1 nM to 100 nM).

Workflow:

e Pre-incubation: Mix 10 pL of diluted Enzyme + 10 uL of BMS-538305 (various
concentrations) in a 96-well plate. Incubate for 15 minutes at 37°C to allow the slow-binding
covalent reaction to reach equilibrium.

e Initiation: Add 80 pL of Substrate (Gly-Pro-pNA) to start the reaction.
o Measurement: Monitor absorbance at 405 nm kinetically for 30 minutes.
e Analysis: Plot the initial velocity (

) vs. log[Inhibitor]. Calculate

using a 4-parameter logistic regression.

Cell-Based GLP-1 Stabilization Assay

Used to demonstrate biological efficacy in a cellular context (e.g., Caco-2 cells or plasma
stability assays).
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Figure 2: GLP-1 Stabilization Workflow. Pre-treatment with BMS-538305 is critical to inhibit
DPP-1V before the addition of the labile GLP-1 substrate.

Protocol Notes:

e Concentration: Use 50-100 nM BMS-538305 for complete inhibition in cell culture media
containing 10% FBS.

e Control: Use a vehicle control (DMSO < 0.1%) to ensure cell viability is not compromised.
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e Readout: Ensure the ELISA kit is specific for active GLP-1 (7-36 amide) and does not cross-
react with the degraded metabolite (9-36 amide).

Part 4: Troubleshooting & Controls

Issue Probable Cause Solution

Increase Enzyme-Inhibitor pre-
High incubation to 30 mins. BMS-
538305 is a slow-binding

inhibitor.

Insufficient pre-incubation
observed

Dilute stock into warm (37°C)

o ) High concentration / Cold media while vortexing. Do not
Precipitation in Media ) ]
media exceed 100 uM in aqueous
buffer.

Check stock age. Nitrile groups

can hydrolyze to amides over

Loss of Potency Stock degradation o
time in the presence of
water/moisture.
Verify concentration. At >10
UM, non-specific effects may
Cell Toxicity Off-target effects occur. Stay near the
range (10-100 nM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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